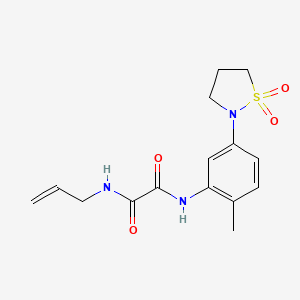
4-(Octan-2-ylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octan-2-ylamino)-4-oxobutanoic acid, also known as TOAC, is a spin-labeled amino acid derivative that has been extensively used in the field of biochemistry and biophysics. TOAC is a stable and rigid nitroxide radical that can be used as a probe to study the structure, dynamics, and interactions of biomolecules.
Mécanisme D'action
4-(Octan-2-ylamino)-4-oxobutanoic acid acts as a spin label by introducing a paramagnetic center into the biomolecule of interest. The paramagnetic center interacts with the surrounding environment, providing information about the local structure and dynamics of the biomolecule. The interaction between the paramagnetic center and the surrounding environment can be studied using EPR spectroscopy, which provides information about the distance and orientation between the paramagnetic center and other molecules in the system.
Biochemical and Physiological Effects:
4-(Octan-2-ylamino)-4-oxobutanoic acid has no known biochemical or physiological effects on living organisms. It is used solely as a research tool to study biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(Octan-2-ylamino)-4-oxobutanoic acid as a spin label include its stability, rigidity, and ease of synthesis. It is also relatively insensitive to pH and temperature changes, making it a versatile tool for studying biomolecules under a variety of conditions. However, one limitation of 4-(Octan-2-ylamino)-4-oxobutanoic acid is that it is relatively large compared to other spin labels, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of 4-(Octan-2-ylamino)-4-oxobutanoic acid in research. One area of interest is the use of 4-(Octan-2-ylamino)-4-oxobutanoic acid to study the structure and dynamics of membrane proteins, which are notoriously difficult to study using traditional techniques. Another area of interest is the use of 4-(Octan-2-ylamino)-4-oxobutanoic acid to study protein-ligand interactions, with the goal of developing new drugs and therapeutics. Finally, there is potential for the use of 4-(Octan-2-ylamino)-4-oxobutanoic acid in the development of biosensors for detecting specific biomolecules in complex biological samples.
Méthodes De Synthèse
4-(Octan-2-ylamino)-4-oxobutanoic acid can be synthesized using several methods, including the reaction of 2-octanone with hydroxylamine, followed by a reaction with ethyl chloroformate. Another method involves the reaction of octanoyl chloride with hydroxylamine, followed by a reaction with diethyl malonate.
Applications De Recherche Scientifique
4-(Octan-2-ylamino)-4-oxobutanoic acid has been used as a spin label to study the structure and dynamics of proteins, peptides, and nucleic acids. It has also been used to study the interactions between biomolecules, including protein-protein and protein-ligand interactions. 4-(Octan-2-ylamino)-4-oxobutanoic acid has been used in a variety of techniques, including electron paramagnetic resonance (EPR) spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
4-(octan-2-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-3-4-5-6-7-10(2)13-11(14)8-9-12(15)16/h10H,3-9H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMULHPGIOYJNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Octan-2-ylamino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2394539.png)



![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2394544.png)
![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B2394548.png)
![3-(pyrrolidin-1-ylsulfonyl)-1-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyridin-2(1H)-one](/img/structure/B2394550.png)
![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2394552.png)

![(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2394555.png)

